Boldenone undecylenate

Description

Properties

IUPAC Name |

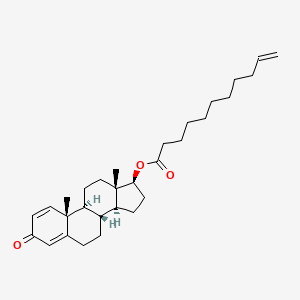

(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMMSNQYOPMLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864361 | |

| Record name | 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-34-9 | |

| Record name | Boldenone undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Boldenone Undecylenate in Skeletal Muscle

Introduction

Boldenone undecylenate, a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) that has garnered significant interest for its potent effects on skeletal muscle mass and performance.[1][2][3] Originally developed for veterinary applications, primarily in horses under the trade name Equipoise, its robust anabolic properties have led to its illicit use in athletic and bodybuilding communities.[4][5][6][7] Structurally, boldenone differs from testosterone by the presence of a double bond between the first and second carbon atoms.[8] This modification significantly alters its metabolic fate, reducing both its androgenicity and its propensity for aromatization into estrogen compared to its parent hormone, testosterone.[8]

The attached undecylenate ester is a long-chain fatty acid that slows the release of the parent hormone from the injection site, establishing it as a long-acting prodrug with a biological half-life of approximately 14 days.[2][4][5] This sustained release profile allows for stable blood concentrations, a desirable pharmacokinetic property for promoting consistent anabolic processes.[4] This guide provides a comprehensive technical overview of the core molecular mechanisms through which this compound exerts its myotrophic effects, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Androgen Receptor - The Primary Mediator of Action

The biological effects of boldenone, like all AAS, are initiated by its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2][9][10]

Ligand Binding and Receptor Affinity

As a testosterone analog, boldenone functions as a direct agonist of the androgen receptor.[2][11] Upon entering circulation, the undecylenate ester is cleaved, releasing active boldenone, which then diffuses across the cell membrane of target tissues, such as skeletal muscle, and binds to the ligand-binding domain of the AR residing in the cytoplasm. The affinity of this binding is a critical determinant of the compound's anabolic potency. Competitive binding assays have been utilized to quantify this interaction relative to potent endogenous androgens.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference |

| Boldenone | Androgen Receptor (AR) | 50 - 75 | [12] |

| Estrogen Receptor (ER) | < 1 | [12] | |

| Progesterone Receptor (PR) | < 1 | [12] | |

| Note: RBA values are typically determined relative to a high-affinity standard for each receptor (e.g., dihydrotestosterone for AR), which is set to 100%. The data indicates that boldenone is a potent AR agonist with negligible affinity for estrogen and progesterone receptors. |

The Classical Genomic Signaling Pathway

The binding of boldenone to the AR induces a cascade of molecular events that form the basis of its genomic mechanism of action.[9][11]

-

Conformational Change and Dissociation: Ligand binding triggers a conformational change in the AR, causing it to dissociate from a complex of heat shock proteins (HSPs) that maintain it in an inactive state.[13]

-

Dimerization and Nuclear Translocation: The activated ligand-receptor complex then dimerizes and translocates from the cytoplasm into the nucleus.[10]

-

DNA Binding and Transcriptional Regulation: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[10]

-

Gene Transcription: This binding event recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery, leading to an increase in the transcription of androgen-responsive genes.[13] The subsequent translation of this messenger RNA (mRNA) results in the synthesis of new proteins that collectively mediate the anabolic effects of boldenone.

Part 2: Downstream Anabolic & Myotrophic Effects

The AR-mediated changes in gene expression manifest as several key physiological processes that drive muscle hypertrophy.

Enhanced Muscle Protein Synthesis and Nitrogen Retention

The primary anabolic effect of boldenone is the stimulation of muscle protein synthesis.[1][4][5][14] By upregulating the transcription of genes involved in protein production, it shifts the net protein balance in muscle cells towards accretion. This is coupled with enhanced nitrogen retention, a hallmark of an anabolic state.[4][8][15] Since muscle tissue is rich in protein and protein is approximately 16% nitrogen, a positive nitrogen balance is a direct biochemical indicator of muscle growth.

Satellite Cell Activation and Myonuclear Accretion

Sustained muscle hypertrophy requires the addition of new myonuclei to support the expanded cytoplasmic volume of the muscle fiber, a concept known as the "myonuclear domain theory." Androgens like boldenone are potent activators of satellite cells, which are the resident stem cells of skeletal muscle.[16]

The mechanism involves:

-

Activation and Proliferation: Boldenone stimulates quiescent satellite cells to enter the cell cycle and proliferate.[16]

-

Differentiation and Fusion: A portion of these newly generated cells differentiate and fuse with existing muscle fibers, donating their nuclei.[16] This increases the transcriptional capacity of the muscle fiber, enabling greater and more sustained protein synthesis and facilitating significant hypertrophy.

Upregulation of Myogenic Regulatory Factors and Growth Factors

Studies on AAS reveal that their administration leads to increased expression of several key genes that govern muscle growth and differentiation.[17][18] The most commonly identified upregulated genes include:

-

Insulin-like Growth Factor 1 (IGF-1): A potent anabolic hormone that stimulates both muscle protein synthesis and satellite cell proliferation.[8][18]

-

Myogenic Differentiation 1 (MyoD): A key transcription factor that commits cells to the myogenic lineage.[17][18]

-

Myogenin (MYOG): A transcription factor essential for the terminal differentiation of myoblasts into mature muscle fibers.[17][18]

Anti-Catabolic Mechanisms

In addition to its direct anabolic effects, boldenone may also exert anti-catabolic actions by interfering with the muscle-wasting effects of glucocorticoid hormones like cortisol.[8] While the precise mechanism is still under investigation, it is hypothesized that androgens can compete with glucocorticoids for their receptors or modulate downstream signaling pathways, thereby suppressing the breakdown of muscle protein.[15]

Part 3: Methodologies for Mechanistic Investigation

Validating the mechanisms of action of compounds like boldenone requires robust and reproducible experimental protocols. The following sections detail core methodologies used to assess the key molecular and cellular events in skeletal muscle.

Protocol: Quantifying Androgen Receptor Expression via Western Blotting

-

Causality and Rationale: Western blotting is used to quantify the total amount of a specific protein—in this case, the androgen receptor—in a tissue sample. This allows researchers to determine if boldenone treatment alters the expression level of its own receptor, which can have significant implications for tissue sensitivity to the hormone. A self-validating system includes loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes and negative controls (e.g., tissue known not to express AR) to confirm antibody specificity.[19]

-

Step-by-Step Methodology:

-

Tissue Homogenization: Snap-frozen skeletal muscle samples are homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein and prevent degradation.

-

Protein Quantification: The total protein concentration of the resulting lysate is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the androgen receptor (e.g., Rabbit anti-AR mAb) at an optimized dilution (e.g., 1:1000 in blocking buffer).[13][20]

-

Washing: The membrane is washed three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) diluted in blocking buffer.

-

Detection: After further washing, an enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the resulting light signal is captured using a digital imaging system. The band intensity, corresponding to the amount of AR protein (~110 kDa), is quantified using densitometry software.

-

Protocol: Assessing Muscle Fiber Hypertrophy via Immunohistochemistry (IHC)

-

Causality and Rationale: IHC allows for the direct visualization and quantification of cellular and structural changes within muscle tissue. By using antibodies against specific myosin heavy chain (MyHC) isoforms, one can identify different muscle fiber types (e.g., Type I, IIA, IIX).[21][22] Staining for a protein like laminin, which outlines the fiber, allows for precise measurement of the cross-sectional area (CSA). This protocol is designed to directly measure the hypertrophic effects of boldenone. Negative controls (omitting the primary antibody) are essential to validate that staining is specific.

-

Step-by-Step Methodology:

-

Tissue Preparation: Skeletal muscle is embedded in Optimal Cutting Temperature (O.C.T.) compound and snap-frozen in liquid nitrogen-cooled isopentane.[23] Transverse sections (e.g., 10 µm thick) are cut using a cryostat at -20°C and mounted on adhesive slides.[23][24]

-

Fixation and Permeabilization: Sections are air-dried, then may be fixed (e.g., with cold acetone) and are permeabilized with a buffer containing a mild detergent (e.g., PBS + 0.05% Triton X-100).[23]

-

Blocking: Sections are incubated for 1 hour in a blocking solution (e.g., 10% goat serum in PBS) to minimize non-specific antibody binding.[23][24]

-

Primary Antibody Incubation: A cocktail of primary antibodies for different MyHC isoforms and laminin is applied, and slides are incubated overnight at 4°C in a humidified chamber.

-

Washing: Slides are washed three times in PBS to remove unbound primary antibodies.[21]

-

Secondary Antibody Incubation: A cocktail of species- and isotype-specific fluorescently-conjugated secondary antibodies is applied for 1 hour at room temperature in the dark.

-

Mounting and Imaging: After final washes, slides are mounted with a mounting medium containing DAPI (to visualize nuclei). Images are captured using a fluorescence microscope.

-

Image Analysis: Specialized software (e.g., ImageJ/Fiji) is used to trace the laminin-stained borders of individual muscle fibers to calculate the CSA and to quantify the number of each fiber type based on its fluorescent signal.[22]

-

Protocol: Analyzing Myogenic Gene Expression via RT-qPCR

-

Causality and Rationale: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method for measuring the amount of specific mRNA transcripts. This protocol is used to quantify the changes in the expression of key myogenic genes (e.g., IGF-1, MyoD, MYOG) following boldenone treatment, providing direct evidence of its effect on the genetic program of muscle cells. The validity of the data relies on proper normalization to stable reference genes (housekeeping genes) that are unaffected by the treatment.[25]

-

Step-by-Step Methodology:

-

RNA Isolation: Total RNA is extracted from muscle tissue samples using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method. RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription (cDNA Synthesis): A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[26]

-

qPCR Reaction Setup: A reaction mix is prepared containing: SYBR Green Master Mix (which includes DNA polymerase, dNTPs, and fluorescent dye), forward and reverse primers specific for the gene of interest (e.g., MYOG), nuclease-free water, and diluted cDNA template.[27]

-

qPCR Amplification: The reaction is run in a qPCR instrument, which cycles through denaturation, annealing, and extension temperatures. The SYBR Green dye fluoresces upon binding to double-stranded DNA, and the instrument measures this fluorescence in real-time.

-

Data Analysis: The cycle threshold (Ct), the point at which fluorescence crosses a threshold, is determined for each gene. The expression of the target gene is normalized to the expression of one or more stable reference genes (e.g., Csnk2a2, Ap3d1).[25] The relative change in gene expression compared to a control group is calculated using the delta-delta Ct (2-ΔΔCt) method.[26]

-

Conclusion

The mechanism of action of this compound in skeletal muscle is a multi-faceted process centered on its function as a potent agonist for the androgen receptor. Through the classical genomic pathway, boldenone modulates the transcription of a suite of genes that collectively enhance muscle protein synthesis, reduce protein catabolism, and stimulate the activity of muscle stem cells. These actions result in a net accretion of muscle protein, leading to significant fiber hypertrophy and an increase in lean body mass. The experimental protocols detailed herein provide a framework for the systematic investigation and validation of these core mechanisms, ensuring scientific rigor in the study of anabolic-androgenic steroids.

References

-

Swolverine. (2025, August 13). Equipoise (this compound): The Complete Guide for Athletes & Bodybuilders. Swolverine. [Link]

-

Renewme Medspa. (n.d.). Exploring Boldenone Benefits: Enhancing Performance and Growth. Renewme Medspa. [Link]

-

Gheller, B. J., et al. (2017, March 28). A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry. Journal of Visualized Experiments. [Link]

-

IC Fitness Club. (2024, September 26). Boldenone - A Performance-Enhancing Drug. IC Fitness Club. [Link]

-

U.S. Anti-Doping Agency (USADA). (n.d.). 5 Things Athletes Should Know About Boldenone. USADA. [Link]

-

Middlestead, B., & Lowe, D. A. (2019, December 12). Fiber typing human skeletal muscle with fluorescent immunohistochemistry. Journal of Applied Physiology. [Link]

-

Rao, V. V., & P, S. (2019, October 20). Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections. Bio-protocol. [Link]

-

JoVE. (2022, July 8). Semi-automated Analysis of Skeletal Muscle Morphology and Composition. YouTube. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Al-Kafafy, M. S., et al. (2020, October 28). The Modulatory Role of Vitamin C in this compound Induced Testicular Oxidative Damage and Androgen Receptor Dysregulation in Adult Male Rats. Antioxidants. [Link]

-

Grefte, S., et al. (2024, August 22). Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs. bioRxiv. [Link]

-

Bio-protocol. (n.d.). Myogenic gene analysis. Bio-protocol. [Link]

-

Wikipedia. (n.d.). Anabolic steroid. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Boldenone. PubChem. [Link]

-

Farup, J., et al. (2014, March 6). Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis. PLOS ONE. [Link]

-

Pelton, L. M., et al. (2023). The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. International Journal of Exercise Science. [Link]

-

QIAGEN. (n.d.). RT² Profiler™ PCR Array Human Skeletal Muscle: Myogenesis & Myopathy. QIAGEN GeneGlobe. [Link]

-

Bratoeff, E., et al. (n.d.). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. PubMed. [Link]

-

ResearchGate. (n.d.). Quantitative RT-PCR analysis of myogenic gene expression before and after fusion. ResearchGate. [Link]

-

Bio-Rad Antibodies. (n.d.). Goat anti Androgen Receptor. Bio-Rad. [Link]

-

M, Al-Shammari, et al. (2023, May 3). An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq. BMC Sports Science, Medicine and Rehabilitation. [Link]

-

Oxford Academic. (n.d.). Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation. Journal of the Endocrine Society. [Link]

-

Pelton, L. M., et al. (2023). AAS and Gene Expression. TopSCHOLAR. [Link]

-

Wikipedia. (n.d.). Boldenone. Wikipedia. [Link]

-

Mohamed, M. A., et al. (2021, April 27). This compound-Mediated Hepatorenal Impairment by Oxidative Damage and Dysregulation of Heat Shock Protein 90 and Androgen Receptors Expressions: Vitamin C Preventive Role. Frontiers in Pharmacology. [Link]

-

ResearchGate. (n.d.). The MMAAS Project: An Observational Human Study Investigating the Effect of Anabolic Androgenic Steroid Use on Gene Expression and the Molecular Mechanism of Muscle Memory. ResearchGate. [Link]

-

Israel Genetic. (n.d.). This compound. Israel Genetic. [Link]

-

Alm-Eldeen, A. E., et al. (2012). Adverse effects of the anabolic steroid, this compound, on reproductive functions of male rabbits. Animal. [Link]

-

Kadi, F. (2008). Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement. British Journal of Pharmacology. [Link]

-

Mohamed, M. A., et al. (2021). This compound-Mediated Hepatorenal Impairment by Oxidative Damage and Dysregulation of Heat Shock Protein 90 and Androgen Receptors Expressions: Vitamin C Preventive Role. Frontiers in Pharmacology. [Link]

-

Wood, R. I. (1990). Effects of the anabolic steroid, this compound, on certain reproductive parameters in bulls. Theriogenology. [Link]

Sources

- 1. usada.org [usada.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-Mediated Hepatorenal Impairment by Oxidative Damage and Dysregulation of Heat Shock Protein 90 and Androgen Receptors Expressions: Vitamin C Preventive Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. swolverine.com [swolverine.com]

- 5. icfitnessclub.com [icfitnessclub.com]

- 6. Boldenone - Wikipedia [en.wikipedia.org]

- 7. Frontiers | this compound-Mediated Hepatorenal Impairment by Oxidative Damage and Dysregulation of Heat Shock Protein 90 and Androgen Receptors Expressions: Vitamin C Preventive Role [frontiersin.org]

- 8. This compound: A Versatile Steroid for Clean Muscle Growth and Enhanced Metabolism_Chemicalbook [chemicalbook.com]

- 9. Boldenone | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Androgen Receptor Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 11. Page loading... [wap.guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. renewmespa.com [renewmespa.com]

- 15. The Modulatory Role of Vitamin C in this compound Induced Testicular Oxidative Damage and Androgen Receptor Dysregulation in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "AAS and Gene Expression" by Luke M. Pelton, Stephen A. Maris et al. [digitalcommons.wku.edu]

- 19. Androgen Receptor Antibody (Carboxy-terminal Antigen) | Cell Signaling Technology [cellsignal.com]

- 20. androgen receptor antibody (81844-1-RR) | Proteintech [ptglab.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]

Boldenone undecylenate synthesis and chemical characterization

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Boldenone Undecylenate

Introduction: The Molecular Profile of this compound

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1][2] Structurally, it is the C17β undecylenate ester of boldenone.[1] Boldenone itself (androsta-1,4-dien-17β-ol-3-one) is a C1(2) dehydrogenated analog of testosterone, a modification that alters its metabolic fate and receptor binding profile.[1][3][4] The addition of the long-chain undecylenate ester at the 17-beta hydroxyl group is a critical modification that transforms the parent hormone into a long-acting prodrug.[1][5] When administered, typically via intramuscular injection, a depot is formed from which the compound is slowly released and subsequently hydrolyzed by esterase enzymes in the body to release the active hormone, boldenone.[1][5] This esterification strategy significantly prolongs the biological half-life of the steroid, which is reported to be approximately 14 days.[1][6]

Developed initially for veterinary use, primarily in horses under the trade name Equipoise, its primary function is to promote lean muscle mass and increase red blood cell production.[1][7][8] From a chemical standpoint, the introduction of the C1-C2 double bond reduces the molecule's affinity for the aromatase enzyme, leading to a lower rate of conversion to estrogenic metabolites compared to testosterone.[4][9] This guide provides a detailed overview of the chemical synthesis of this compound via esterification and outlines the core analytical techniques used for its comprehensive characterization, ensuring identity, purity, and quality.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its synthesis, purification, and analysis.

| Property | Value | Source |

| CAS Number | 13103-34-9 | [6][10][11] |

| Molecular Formula | C₃₀H₄₄O₃ | [6][10][11] |

| Molar Mass | 452.67 g/mol | [6][11] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate | [6] |

| Appearance | Dark Yellowish Viscous Oily Liquid / Powder | [12][13] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, Ethanol, Acetonitrile | [10][12] |

| UV λmax | ~241 nm | [10] |

Part 1: Chemical Synthesis Pathway

The most direct and common synthesis of this compound involves the esterification of the 17β-hydroxyl group of boldenone with undecylenic acid or a more reactive derivative thereof.[14] This reaction forms a covalent bond between the steroid alcohol and the carboxylic acid, releasing a molecule of water.

Causality of Experimental Choices:

-

Starting Materials: Boldenone serves as the steroid backbone, providing the core pharmacophore. Undecylenic acid is chosen for its long carbon chain, which imparts the desired lipophilicity and slow-release characteristics to the final product.

-

Activating Agent: Direct esterification between a tertiary alcohol (like the 17β-hydroxyl) and a carboxylic acid is often slow and inefficient. To drive the reaction, the carboxylic acid is typically "activated." This can be achieved by converting it to a more reactive species like an acid chloride (undecenoyl chloride) or by using a coupling agent such as dicyclohexylcarbodiimide (DCC). These agents make the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the steroid's hydroxyl group.

-

Solvent and Catalyst: The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent side reactions with the solvent. A base, like pyridine or 4-dimethylaminopyridine (DMAP), is often used as a catalyst to deprotonate the hydroxyl group, increasing its nucleophilicity.

-

Purification: Post-reaction, the crude product contains unreacted starting materials, the activating agent byproducts (e.g., dicyclohexylurea if DCC is used), and the desired ester. Purification is essential and is typically achieved using column chromatography on silica gel. The difference in polarity between the non-polar ester product and the more polar boldenone starting material allows for effective separation.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Esterification of Boldenone

Disclaimer: This protocol is for informational and research purposes only. The synthesis of controlled substances should only be conducted by licensed professionals in regulated laboratories.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve boldenone (1 equivalent) in anhydrous dichloromethane (DCM). Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and pyridine (1.5 equivalents).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. To this stirred solution, add undecenoyl chloride (1.2 equivalents) dropwise over 15 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the boldenone starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. This removes the pyridine catalyst and any unreacted acid chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). The less polar this compound will elute before the more polar unreacted boldenone.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pure, viscous oil.

Part 2: Chemical Characterization

Confirming the identity, purity, and structure of the synthesized molecule is a critical, self-validating step in drug development. A suite of orthogonal analytical techniques is employed for this purpose.

Characterization Workflow Diagram

Caption: Orthogonal analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[4] A reversed-phase method is typically used for steroid esters, separating compounds based on their hydrophobicity.[15]

Principle: The non-polar analyte (this compound) is passed through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., acetonitrile and water) is used for elution. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected by a UV detector, typically at the λmax of the conjugated ketone system (~241-254 nm).[10][16]

Protocol: RP-HPLC Purity Assay

-

System: HPLC with UV-Vis Detector.

-

Column: C18 stationary phase (e.g., Waters X-Bridge C18, 150 x 4.6 mm, 3.5 µm).[16]

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).

-

Flow Rate: 1.0 mL/min.[16]

-

Detection Wavelength: 254 nm.[16]

-

Sample Preparation: Prepare a standard solution of ~0.5 mg/mL in methanol or acetonitrile.[17]

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject 10 µL of the sample solution.

-

Run the gradient elution to separate the analyte from any impurities.

-

Integrate the peaks in the resulting chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A typical specification for API grade is >98%.[4]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of a compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of steroid esters.[18][19][20]

Principle: The analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M+H]⁺) is measured, confirming the molecular weight. In MS/MS, this parent ion is fragmented, and the m/z of the resulting daughter ions are measured. This fragmentation pattern is a unique fingerprint of the molecule. For this compound, a characteristic fragmentation is the loss of the undecylenate side chain, yielding the boldenone fragment.[21]

Protocol: LC-MS/MS Identification

-

System: LC-MS/MS with ESI source operating in positive ion mode.

-

LC Conditions: Use an LC method similar to the HPLC protocol to separate the analyte.

-

MS Parameters:

-

Scan Mode: Full scan to identify the parent ion [M+H]⁺. For C₃₀H₄₄O₃, the expected m/z is ~453.3.

-

MRM Mode: For targeted analysis, monitor the transition from the parent ion (m/z ~453.3) to a characteristic fragment ion (e.g., the boldenone core at m/z ~287.2).

-

-

Procedure:

-

Inject the sample into the LC-MS/MS system.

-

Acquire data in both full scan and/or MRM mode.

-

Confirm the presence of the correct molecular ion in the full scan spectrum.

-

Confirm the specific parent-daughter transition in the MRM chromatogram, providing unequivocal identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses can excite these nuclei to higher energy states, and the frequency at which they resonate back to the ground state is recorded. This "chemical shift" is highly sensitive to the local electronic environment, allowing for the mapping of the entire molecule.

Expected ¹H NMR Signals for this compound:

-

Steroid Core:

-

Undecylenate Chain:

-

Signals for the terminal vinyl group (C=CH₂).

-

A triplet for the methylene group adjacent to the ester carbonyl (–O–C(=O)–CH₂–).

-

A complex multiplet region for the other methylene groups in the long aliphatic chain.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. By analyzing the absorption spectrum, one can identify the functional groups present.

Expected Characteristic Absorption Bands:

-

~1660 cm⁻¹: C=O stretch of the α,β-unsaturated ketone in the A-ring.

-

~1730 cm⁻¹: C=O stretch of the ester group.[3]

-

~1620 & ~1600 cm⁻¹: C=C stretches from the conjugated system in the A-ring.

-

~3075 cm⁻¹ & ~1640 cm⁻¹: C-H and C=C stretches of the terminal vinyl group on the undecylenate chain.

-

~2850-2950 cm⁻¹: C-H stretches of the aliphatic CH₂ and CH₃ groups.

References

-

Nielen, M. W. F., Lasaroms, J. J. P., Mulder, P. P. J., van Hende, J., van Rhijn, J. H. A., & Groot, M. J. (2006). Multi residue screening of intact testosterone esters and this compound in bovine hair using liquid chromatography electrospray tandem mass spectrometry. Journal of Chromatography B, 830(1), 126-134. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Kim, J. Y., et al. (2019). Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS. Forensic Science International, 300, e33-e38. Available at: [Link]

-

Ni, Y., et al. (2021). Batch and continuous flow asymmetric synthesis of anabolic-androgenic steroids via a single-cell biocatalytic Δ1-dehydrogenation and C17β-carbonyl reduction cascade. Green Chemistry, 23(14), 5133-5141. Available at: [Link]

-

Nielen, M. W. F., et al. (2006). Multi residue screening of intact testosterone esters and this compound in bovine hair using liquid chromatography. Journal of Chromatography B, 830(1), 126-134. Available at: [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from: [Link]

-

Buiarelli, F., et al. (2008). Detection of boldenone and its major metabolites by liquid chromatography - Tandem mass spectrometry in urine samples. Analytica Chimica Acta, 627(1), 92-101. Available at: [Link]

-

Venkateswarlu, V., & Reddy, K. (2014). A validated stability-indicating RP-HPLC assay method for this compound and its related substances. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 245-250. Available at: [Link]

-

Walters, D. L., & Walters, R. R. (1988). Liquid Chromatographic and Mass Spectral Analysis of the Anabolic 17-Hydroxy Steroid Esters. Journal of Chromatographic Science, 26(11), 543-549. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from: [Link]

-

De La Torre, X., et al. (2021). Improving the detection of anabolic steroid esters in human serum by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 195, 113807. Available at: [Link]

-

SWGDRUG. (2005). Testosterone and Esters. SWGDRUG Monograph. Available at: [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from: [Link]

-

Weidolf, L. O., Chichila, T. M., & Henion, J. D. (1988). Screening, confirmation and quantification of boldenone sulfate in equine urine after administration of this compound (Equipoise). Journal of Chromatography B: Biomedical Sciences and Applications, 433, 9-21. Available at: [Link]

-

BioCrick. (n.d.). This compound. Retrieved from: [Link]

-

Andersson, A. (2010). Determination of testosterone esters in serum by liquid chromatography – tandem mass spectrometry (LC-MS-MS). DiVA portal. Available at: [Link]

-

Pozo, O. J., et al. (2010). Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. Analytical and Bioanalytical Chemistry, 396(7), 2533-2544. Available at: [Link]

-

PubChem. (n.d.). Boldenone. National Center for Biotechnology Information. Retrieved from: [Link]

-

New Drug Approvals. (2016). This compound. Retrieved from: [Link]

-

Ikigai Corporation. (n.d.). This compound. Retrieved from: [Link]

-

Meyer, H. H., & Rinke, E. (1991). Identification and verification of the anabolic steroid boldenone in equine blood and urine by HPLC/ELISA. Acta endocrinologica, 124(5), 556–562. Available at: [Link]

-

de Souza, J. M. O., et al. (2024). Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods. Analytical Methods, 16(40), 5581-5599. Available at: [Link]

-

Wikipedia. (n.d.). Boldenone. Retrieved from: [Link]

-

Su, L., et al. (2020). Boldenone and Testosterone Production from Phytosterol via One-Pot Cascade Biotransformations. Molecules, 25(23), 5698. Available at: [Link]

-

AERU. (n.d.). This compound. University of Hertfordshire. Retrieved from: [Link]

-

YouTube. (2023). EQUIPOISE - this compound REVIEW (TAGLISH). Retrieved from: [Link]

-

Weidolf, L. O., Chichila, T. M., & Henion, J. D. (1988). Screening, confirmation and quantification of boldenone sulfate in equine urine after administration of this compound (Equipoise). Journal of Chromatography, 433, 9-21. Available at: [Link]

-

Veeprho. (n.d.). Boldenone Impurities and Related Compound. Retrieved from: [Link]

-

Swolverine. (n.d.). Equipoise (this compound): The Complete Guide for Athletes & Bodybuilders. Retrieved from: [Link]

-

de la Torre, B. G., et al. (2018). 1H NMR determination of adulteration of anabolic steroids in seized drugs. Steroids, 137, 37-43. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Boldenone | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C30H44O3 | CID 11954310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boldenone - Wikipedia [en.wikipedia.org]

- 8. swolverine.com [swolverine.com]

- 9. This compound: A Versatile Steroid for Clean Muscle Growth and Enhanced Metabolism_Chemicalbook [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | 13103-34-9 | FB18998 | Biosynth [biosynth.com]

- 12. This compound | CAS:13103-34-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. ikigaicorporation.com [ikigaicorporation.com]

- 14. This compound [sitem.herts.ac.uk]

- 15. academic.oup.com [academic.oup.com]

- 16. A VALIDATED STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR this compound AND ITS RELATED SUBSTANCES | Semantic Scholar [semanticscholar.org]

- 17. swgdrug.org [swgdrug.org]

- 18. Multi residue screening of intact testosterone esters and this compound in bovine hair using liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diva-portal.org [diva-portal.org]

- 21. hdb.ugent.be [hdb.ugent.be]

- 22. repositorio.unesp.br [repositorio.unesp.br]

Pharmacokinetics and metabolism of boldenone undecylenate in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Boldenone Undecylenate in vivo

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1][2] Structurally, it is differentiated from testosterone by a double bond between the first and second carbon atoms, a modification that reduces its androgenic and estrogenic properties.[1][2] While initially developed for human clinical use, it was discontinued and subsequently found its primary application in veterinary medicine, most notably in horses, under trade names like Equipoise®.[3][4][5][6] Its anabolic effects, which promote protein synthesis, muscle growth, and erythropoiesis, have also led to its illicit use by athletes and bodybuilders to enhance performance and physique.[2][3]

In the United States, this compound is classified as a Schedule III controlled substance, making its possession and use without a prescription illegal.[3][4][7][8][9] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is paramount for drug development professionals and crucial for regulatory and anti-doping sciences. This guide provides a detailed examination of the in vivo journey of this compound, from administration to elimination, tailored for researchers and scientists in the field.

Pharmacokinetics: The Journey of this compound Through the Body

This compound is a prodrug; it is pharmacologically inactive until the long undecylenate ester chain is cleaved, releasing the active hormone, boldenone.[3] This esterification is a critical determinant of its pharmacokinetic profile.

Absorption

Administered via intramuscular injection, this compound forms an oily depot within the muscle tissue.[3][4] The undecylenate ester is a long carbon chain (11 carbons) that confers high lipid solubility.[4] This lipophilicity causes the drug to be released from the depot into the systemic circulation at a very slow and sustained rate. As it enters the bloodstream, plasma esterase enzymes hydrolyze the ester bond, liberating the active boldenone molecule. This slow-release mechanism results in a prolonged biological half-life of approximately 14 days for the prodrug, allowing for stable hormone concentrations with infrequent administration.[3] Peak blood levels of the hormone are typically reached within 3 to 4 days following injection.[1]

Distribution

Once active boldenone is circulating in the bloodstream, it is distributed throughout the body. Its lipophilic nature facilitates storage in adipose (fat) tissues, which acts as a secondary reservoir, further contributing to its slow elimination and extended detection window.[4] The primary mechanism of action for boldenone is its function as an agonist of the androgen receptor (AR).[3] It binds to these receptors in various tissues, most notably skeletal muscle, where it stimulates anabolic processes such as increased protein synthesis and nitrogen retention, leading to muscle growth.[6]

Metabolism (Biotransformation)

The biotransformation of boldenone is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites. The detection of these specific metabolites is often more indicative of boldenone administration than the parent drug itself.

-

Primary Active Compound: Boldenone (also known as Δ1-testosterone or 1-dehydrotestosterone) is the active hormone responsible for the anabolic and androgenic effects.[5]

-

Key Metabolic Pathways:

-

5α-Reduction: Boldenone is a substrate for the 5α-reductase enzyme, which can convert it to 1-testosterone (dihydroboldenone). However, its affinity for this enzyme is reported to be extremely low.[3]

-

Major Urinary Metabolites: The most significant metabolites identified in human and animal urine are crucial for anti-doping analysis. The primary metabolite used as a marker for boldenone use is 5β-androst-1-en-17β-ol-3-one .[10][11] Other identified metabolites include 17α-boldenone (epiboldenone), 5β-androst-1-en-3α,17β-diol, and 5β-androst-1-en-3α-ol-17-one.[11]

-

Conjugation: Before excretion, boldenone and its metabolites undergo Phase II metabolism, where they are conjugated with glucuronic acid or sulfate.[11] This process increases their water solubility, facilitating their elimination via the kidneys. The detection of these conjugated forms is a key aspect of analytical testing.[11]

-

-

Aromatization: The structural double bond between carbons 1 and 2 significantly reduces boldenone's ability to be converted into estrogen by the aromatase enzyme. It has approximately 50% of the estrogen-converting capacity of testosterone, resulting in a lower incidence of estrogenic side effects like water retention.[1]

-

Microbial Transformation: An important consideration for researchers is the potential for microbial activity to produce boldenone. Studies have shown that microbes in the gastrointestinal tract or even in voided urine samples can convert other steroids into boldenone, which can complicate the interpretation of doping tests.[12][13][14]

Excretion

The primary route of elimination for boldenone and its metabolites is through the urine.[15][16] Due to its slow release from the injection depot, storage in adipose tissue, and the persistence of its metabolites, the excretion process is exceptionally prolonged. This results in a very long detection window. While the active effects of the drug diminish much sooner, its metabolites can be detected in urine for up to 5 months or longer after the last administration.[4]

The overall pharmacokinetic pathway is visualized in the diagram below.

Caption: ADME pathway of this compound from injection to excretion.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data for boldenone, providing a quantitative basis for understanding its behavior in vivo. It is important to note that parameters can vary based on species, dosage, and individual physiological factors.

| Parameter | Value | Species | Notes |

| Administration Route | Intramuscular Injection | Human / Animals | Standard route for the undecylenate ester.[3] |

| Prodrug Half-Life | ~14 days | Not Specified | Refers to the release and hydrolysis of the ester.[3] |

| Elimination Half-Life (t½) | ~123 hours (5.1 days) | Horse | Refers to the active boldenone molecule post-hydrolysis.[17] |

| Time to Peak (Tmax) | 3-4 days | Not Specified | Time to reach maximum plasma concentration after injection.[1] |

| Peak Plasma Conc. (Cmax) | 1127.8 pg/mL | Horse | At a dose of 1.1 mg/kg.[17] |

| Detection Window (Urine) | Up to 5 months | Human | Due to slow excretion and persistent metabolites.[4] |

| Detection Window (Blood) | 4–6 weeks | Human | Shorter than urine but still significant.[4] |

| Detection Window (Hair) | 90+ days | Human | Provides a long-term history of use.[4] |

Metabolic Pathways and Key Metabolites

The biotransformation of boldenone is critical for its clearance and for its detection in anti-doping tests. The diagram below illustrates the primary metabolic conversions.

Caption: Major metabolic pathways of Boldenone leading to urinary metabolites.

Analytical Methodologies for In Vivo Detection

The reliable detection of boldenone and its metabolites requires sophisticated analytical protocols capable of identifying trace amounts in complex biological matrices. Urine is the most commonly used matrix for doping control.[15][16]

Experimental Protocol: A Self-Validating System for Urine Analysis

The following outlines a standard, robust workflow for the detection of boldenone misuse. Each step includes internal checks to ensure the integrity of the results.

1. Sample Preparation

-

Step 1: Aliquoting and Internal Standard Spiking: An exact volume of urine is aliquoted. To control for variations in extraction efficiency and instrument response, a deuterated internal standard (e.g., boldenone-d3) is added.

-

Step 2: Enzymatic Hydrolysis: Since most metabolites are excreted as conjugates, hydrolysis is essential. The sample is buffered to an optimal pH (typically ~5.2) and treated with β-glucuronidase from E. coli to cleave the glucuronide bonds.[11] The mixture is incubated (e.g., at 50-60°C for 1-3 hours).

-

Causality: This step is critical because free steroids are more amenable to extraction and chromatographic analysis than their conjugated forms.

-

-

Step 3: Extraction:

-

Solid-Phase Extraction (SPE): This is the predominant technique.[16] The hydrolyzed sample is passed through an SPE cartridge (e.g., C18). Interfering polar substances are washed away, and the steroids are retained. The steroids are then eluted with an organic solvent like methanol or ethyl acetate.

-

Liquid-Liquid Extraction (LLE): An alternative where the sample is mixed with an immiscible organic solvent (e.g., ethyl acetate) to extract the analytes.[11]

-

Trustworthiness: The recovery of the internal standard is measured at the end of the process to validate the efficiency of the extraction step.

-

-

Step 4: Derivatization (for GC-MS): The dried extract is derivatized (e.g., using MSTFA to form trimethylsilyl ethers) to increase the volatility and thermal stability of the steroids, making them suitable for GC analysis.

2. Instrumental Analysis

-

Step 1: Chromatographic Separation: The prepared sample is injected into a gas or liquid chromatograph. The different compounds in the sample are separated based on their chemical properties as they pass through the analytical column.

-

Step 2: Mass Spectrometric Detection:

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A highly specific and sensitive method for routine screening and confirmation.[15] It identifies compounds by their retention time and their unique mass fragmentation patterns.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An increasingly popular alternative that offers high sensitivity and may not require derivatization.[15][18] It is also capable of directly analyzing some conjugated metabolites.[11]

-

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is the definitive method to confirm the exogenous origin of a detected steroid.[10] It precisely measures the carbon-13 to carbon-12 ratio (δ¹³C value). Synthetic steroids have a different δ¹³C value than endogenous steroids, providing conclusive evidence of doping.[11][15]

-

Authoritative Grounding: The use of GC-C-IRMS is mandated by the World Anti-Doping Agency (WADA) to differentiate between endogenous production and illicit administration when concentrations are low.

-

The following diagram illustrates a typical analytical workflow.

Caption: Standard analytical workflow for detecting Boldenone metabolites in urine.

References

-

This compound - Wikipedia. [Link]

-

Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - RSC Publishing. [Link]

-

How Long Does Equipoise Stay in Your Body - Swolverine. [Link]

-

Development of an analytical method for the determination of the misuse in sports of boldenone through the analysis of urine by on-line coupling liquid chromatography-gas chromatography-combustion-isotope ratio mass spectrometry - PubMed. [Link]

-

Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - PubMed. [Link]

-

Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed. [Link]

-

Detection of boldenone and its major metabolites by liquid chromatography - Tandem mass spectrometry in urine samples | Request PDF - ResearchGate. [Link]

-

Bioformation of boldenone and related precursors/metabolites in equine feces and urine, with relevance to doping. [Link]

-

Bioformation of boldenone and related precursors/metabolites in equine feces and urine, with relevance to doping control - PubMed. [Link]

-

Controlled Substance Reference Table - Ohio Board of Pharmacy. [Link]

-

Boldenone - Wikipedia. [Link]

-

Equipoise (this compound): The Complete Guide for Athletes & Bodybuilders - Swolverine. [Link]

-

Metabolism study of boldenone in human urine by gas chromatography–tandem mass spectrometry - OUCI. [Link]

-

Bioformation of boldenone and related precursors/metabolites in equine feces and urine, with relevance to doping control. | Research Bank - Mad Barn. [Link]

-

Adverse effects of the anabolic steroid, this compound, on reproductive functions of male rabbits - PMC - NIH. [Link]

-

Boldenone and Testosterone Production from Phytosterol via One-Pot Cascade Biotransformations - PMC - NIH. [Link]

-

Pharmacokinetics of Boldenone and Stanozolol and the Results of Quantification of Anabolic and Androgenic Steroids and in Race Horses and Non-Race Horses | Request PDF - ResearchGate. [Link]

-

Metabolism study of boldenone in human urine by gas chromatography-tandem mass spectrometry - ResearchGate. [Link]

-

Orange Book - List of Controlled Substances and Regulated Chemicals - DEA Diversion Control Division. [Link]

-

SECTION 3306 Schedules of controlled substances - NYS Open Legislation | NYSenate.gov. [Link]

-

Presence and Metabolism of the Anabolic Steroid Boldenone in Various Animal Species: A Review - PubMed. [Link]

-

Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with this compound and Testosterone Propionate - PubMed. [Link]

-

Controlled Substances by CSA Schedule. [Link]

-

Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed. [Link]

Sources

- 1. This compound: A Versatile Steroid for Clean Muscle Growth and Enhanced Metabolism_Chemicalbook [chemicalbook.com]

- 2. Adverse effects of the anabolic steroid, this compound, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. swolverine.com [swolverine.com]

- 5. Boldenone - Wikipedia [en.wikipedia.org]

- 6. swolverine.com [swolverine.com]

- 7. pharmacy.ohio.gov [pharmacy.ohio.gov]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 10. Development of an analytical method for the determination of the misuse in sports of boldenone through the analysis of urine by on-line coupling liquid chromatography-gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. Bioformation of boldenone and related precursors/metabolites in equine feces and urine, with relevance to doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. madbarn.com [madbarn.com]

- 15. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Boldenone Undecylenate to Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of boldenone undecylenate to the androgen receptor (AR). This compound, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is a long-acting prodrug of boldenone.[1][2] Its biological effects are primarily mediated through its interaction with the androgen receptor, a ligand-dependent transcription factor crucial in various physiological processes.[3] This guide will delve into the molecular characteristics of boldenone, its structure-activity relationship with the androgen receptor, quantitative binding affinity data, the subsequent signaling pathways, and detailed methodologies for assessing receptor binding. The objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of the molecular interactions underpinning the anabolic and androgenic properties of this compound.

Introduction: this compound - A Molecular Overview

This compound is a synthetic derivative of testosterone, distinguished by the introduction of a double bond between the first and second carbon atoms of the steroid's A-ring.[4] This structural modification significantly influences its metabolic fate and pharmacological profile. Initially developed for veterinary use, primarily in horses, to promote weight gain and improve muscle mass, its anabolic properties have led to its illicit use in human performance enhancement.[5]

Upon intramuscular administration, the undecylenate ester is slowly hydrolyzed by esterases in the body, releasing the active hormone, boldenone.[2] This slow release results in a prolonged biological half-life of approximately 14 days.[2] Boldenone then acts as an agonist of the androgen receptor, initiating a cascade of cellular events that lead to its characteristic anabolic and androgenic effects.[2]

The Androgen Receptor: The Primary Target

The androgen receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. In its unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen like boldenone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[6] Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic signaling pathway is the primary mechanism through which androgens exert their effects on protein synthesis, muscle growth, and other physiological processes.[7]

Androgen Receptor Signaling Pathways

The binding of boldenone to the androgen receptor can activate multiple downstream signaling pathways:

-

Genomic Pathway: This is the classical and most well-understood pathway. The AR-boldenone complex acts as a transcription factor, directly regulating the expression of genes involved in muscle protein synthesis and other anabolic processes.[7]

-

Non-Genomic Pathways: Emerging evidence suggests that androgens can also elicit rapid, non-genomic effects that are independent of gene transcription. These pathways involve the activation of second messenger systems like ERK, Akt, and MAPK.[6] While less characterized for boldenone specifically, these rapid signaling events may contribute to its overall pharmacological profile. Recent studies have also explored the potential activation of the NF-κB pathway by boldenone, which could be involved in inflammatory responses.[8]

Structure-Activity Relationship: The Significance of the C1-2 Double Bond

The unique structural feature of boldenone, the double bond between the C1 and C2 positions, is pivotal to its binding affinity and biological activity.[4]

-

Metabolic Stability: This double bond confers increased resistance to enzymatic degradation, particularly by 5α-reductase.[9] In contrast to testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT) by 5α-reductase, boldenone's conversion to its 5α-reduced metabolite is significantly lower. This reduced conversion is a key factor in boldenone's milder androgenic profile compared to testosterone.[9]

-

Aromatization: The C1-2 double bond also reduces the rate of aromatization to estrogenic metabolites. While not completely immune to aromatization, boldenone exhibits a significantly lower propensity for estrogenic conversion compared to testosterone.[9]

Quantitative Binding Affinity to the Androgen Receptor

The binding affinity of a ligand to its receptor is a critical determinant of its potency. This is typically quantified using values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) derived from competitive binding assays.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference Compound |

| Boldenone | Androgen Receptor | 50-75 | Dihydrotestosterone (DHT) |

| Testosterone | Androgen Receptor | ~50 | Dihydrotestosterone (DHT) |

| Nandrolone | Androgen Receptor | ~50 | Dihydrotestosterone (DHT) |

Note: The RBA values are typically determined relative to a high-affinity standard like Dihydrotestosterone (DHT), which is set to 100%. The data presented here is a synthesis from various sources and should be interpreted with caution due to potential variations in experimental methodologies.[10][11]

These values suggest that boldenone possesses a moderate to high affinity for the androgen receptor, comparable to that of testosterone and nandrolone.

Anabolic and Androgenic Potency: In Vivo Assessment

While in vitro binding affinity is a crucial indicator, the in vivo anabolic and androgenic effects are the ultimate measure of a compound's biological activity. The Hershberger assay is a standardized in vivo bioassay used to assess the anabolic and androgenic properties of steroids in castrated male rats.[12] This assay measures the weight changes in androgen-dependent tissues, such as the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles/ventral prostate (indicators of androgenic activity).[12]

Based on such assays, boldenone is generally considered to have a favorable anabolic-to-androgenic ratio, meaning it promotes muscle growth with relatively less potent androgenic side effects compared to testosterone. However, specific quantitative data from standardized Hershberger assays on this compound is not consistently reported in publicly accessible scientific literature.

Methodologies for Determining Androgen Receptor Binding Affinity

Accurate determination of binding affinity is paramount for the characterization of novel androgenic compounds. The following outlines a standard protocol for a competitive radioligand binding assay.

Principle of the Competitive Binding Assay

This assay measures the ability of a test compound (e.g., boldenone) to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone) for binding to the androgen receptor. The amount of radioligand displaced is proportional to the binding affinity of the test compound.[7]

Step-by-Step Experimental Protocol

-

Preparation of Reagents:

-

Assay Buffer: Typically a Tris-based buffer containing EDTA, glycerol, and protease inhibitors.

-

Radioligand: A high-affinity radiolabeled androgen such as [³H]-DHT, diluted to a known concentration.

-

Androgen Receptor Source: This can be a cytosolic preparation from androgen-sensitive tissues (e.g., rat prostate) or a purified recombinant human androgen receptor.

-

Test Compound: A series of dilutions of the unlabeled test compound (e.g., boldenone) are prepared.

-

Control Compounds: A known high-affinity unlabeled androgen (e.g., DHT) for determining non-specific binding and a negative control.

-

-

Incubation:

-

The androgen receptor preparation, radioligand, and varying concentrations of the test compound or controls are incubated together.

-

The incubation is typically carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Following incubation, the bound and free radioligand must be separated. Common methods include:

-

Hydroxylapatite (HAP) adsorption: HAP binds the receptor-ligand complex, which can then be pelleted by centrifugation.

-

Filter binding: The incubation mixture is passed through a filter that traps the receptor-ligand complex.

-

-

-

Quantification:

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[13]

-

-

Visualization of Experimental Workflow

Caption: Workflow for a competitive androgen receptor binding assay.

Conclusion

This compound, through its active metabolite boldenone, exerts its anabolic and androgenic effects by acting as an agonist to the androgen receptor. Its unique C1-2 double bond contributes to a favorable pharmacological profile with moderate to high binding affinity and reduced androgenic potential compared to testosterone. A thorough understanding of its interaction with the androgen receptor, quantified through rigorous binding assays, is essential for researchers in the fields of endocrinology, pharmacology, and drug development. The methodologies and data presented in this guide provide a foundational framework for the continued investigation of boldenone and other synthetic androgens.

References

-

Bergink, E. W., et al. (1985). Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions. Journal of Steroid Biochemistry, 22(6), 831-836. Available from: [Link]

-

Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Structure–activity relationship of anabolic steroids. Retrieved from [Link]

-

Feldkoren, B. I., & Andersson, S. (2005). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. The Journal of steroid biochemistry and molecular biology, 94(5), 481-487. Available from: [Link]

-

Tóth, M., & Zakár, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of “myotrophic” and “androgenic” activities of 19-nortestosterone. Journal of Steroid Biochemistry, 17(6), 653-660. Available from: [Link]

-

PubChem. (n.d.). Boldenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Anielsk, K. A., et al. (2024). Anabolic Steroids Activate the NF-κB Pathway in Porcine Ovarian Putative Stem Cells Independently of the ZIP-9 Receptor. International Journal of Molecular Sciences, 25(5), 2785. Available from: [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Boldenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding (Ki) and IC50 values for different cancer cell lines produced by androgen receptor. Retrieved from [Link]

-

Bratoeff, A., et al. (2003). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of enzyme inhibition and medicinal chemistry, 18(4), 345-349. Available from: [Link]

-

Kleinstreuer, N. C., et al. (2017). Evaluation of androgen assay results using a curated Hershberger database. Reproductive Toxicology, 71, 65-74. Available from: [Link]

-

Féau, C., et al. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43-48. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]

-

Owens, G. P., et al. (2007). Evaluation of androgen assay results using a curated Hershberger database. Reproductive toxicology (Elmsford, N.Y.), 23(1), 4-19. Available from: [Link]

-

O'Connor, J. J., et al. (1973). Evaluation of this compound as an anabolic agent in horses. The Canadian veterinary journal. La revue veterinaire canadienne, 14(7), 154-158. Available from: [Link]

-

Wikipedia. (n.d.). Template:Relative affinities of anabolic steroids and related steroids. Retrieved from [Link]

-

Hershberger, L. G., et al. (1953). Myotrophic activity of 19-nortestosterone and other steroids determined by modified levator ani muscle method. Proceedings of the Society for Experimental Biology and Medicine, 83(1), 175-180. Available from: [Link]

-

O'Connor, J. J., et al. (1973). Evaluation of this compound as an anabolic agent in horses. Canadian Veterinary Journal, 14(7), 154-158. Available from: [Link]

-

Kim, S. H., et al. (2019). Determination of boldenone in postmortem specimens including blood and urine samples using LC-MS/MS. Journal of analytical toxicology, 43(4), 301-306. Available from: [Link]

-

Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Clinical biochemist. Reviews, 37(1), 3-15. Available from: [Link]

-

ResearchGate. (n.d.). The androgen receptor signaling pathway. AF-1 and AF-2: Activation... Retrieved from [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Mortier, J., et al. (2014). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 28(5), 545-557. Available from: [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. Available from: [Link]

-

Thevis, M., et al. (2014). Carbon isotope ratios of nandrolone, boldenone, and testosterone preparations seized in Norway compared to those of endogenously produced steroids in a Nordic reference population. Drug testing and analysis, 6(11-12), 1129-1135. Available from: [Link]

Sources

- 1. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Boldenone | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boldenone - Wikipedia [en.wikipedia.org]

- 5. Evaluation of this compound as an anabolic agent in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anabolic Steroids Activate the NF-κB Pathway in Porcine Ovarian Putative Stem Cells Independently of the ZIP-9 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–activity relationships of anabolic steroids - Wikipedia [en.wikipedia.org]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 12. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

Boldenone Undecylenate: Molecular Mechanisms of Action on Gene Expression and Protein Synthesis

An In-depth Technical Guide

Abstract